An In-depth Technical Guide to the Ertapenem Side Chain Enantiomer 2 HCl
An In-depth Technical Guide to the Ertapenem Side Chain Enantiomer 2 HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Carbapenem Antibiotics
Ertapenem, a broad-spectrum carbapenem antibiotic, is a vital tool in combating complex bacterial infections. Its efficacy, like that of many pharmaceuticals, is intrinsically linked to its three-dimensional structure. The presence of multiple chiral centers in the Ertapenem molecule gives rise to several stereoisomers. While one stereoisomer provides the desired therapeutic effect, others may be less active or even contribute to adverse effects. Consequently, the meticulous control and characterization of these stereoisomers are paramount in the drug development and manufacturing process to ensure the safety and efficacy of the final drug product.
This guide focuses on a specific, critical impurity: the Ertapenem Side Chain Enantiomer 2 HCl . This molecule is the hydrochloride salt of the enantiomer of the N-acyl side chain that is coupled to the carbapenem core during the synthesis of Ertapenem. Its presence in the final active pharmaceutical ingredient (API) must be strictly monitored and controlled within pharmacopeial limits. This document provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, and detailed methodologies for its characterization and quantification.
The Chemical Identity of Ertapenem Side Chain Enantiomer 2 HCl
The precise chemical identity of this enantiomer is crucial for its role as a reference standard in analytical methods.
Chemical Structure:
A 2D rendering of the chemical structure is provided below:
(A 2D chemical structure image would be placed here in a real document. For this text-based output, the IUPAC name and SMILES string define the structure.)
SMILES: C1NC2=CC=CC(=C2)C(=O)O)S.Cl[1]
Plausible Synthetic Pathway
While the specific, proprietary synthesis of the Ertapenem Side Chain Enantiomer 2 HCl as a reference standard is not publicly detailed, a plausible synthetic route can be devised based on published syntheses of Ertapenem and its intermediates. The synthesis logically starts from a chiral precursor, L-hydroxyproline, and involves the introduction of the thiol group and coupling with 3-aminobenzoic acid.
Caption: Plausible Synthetic Workflow for Ertapenem Side Chain Enantiomer 2 HCl.
Experimental Protocols: Characterization and Quantification
The robust characterization of the Ertapenem Side Chain Enantiomer 2 HCl is essential for its use as a reference standard. The following are representative protocols based on standard analytical techniques for small molecules and chiral compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for characteristic peaks corresponding to the aromatic protons of the benzoic acid moiety, the protons of the pyrrolidine ring, and the amide and amine protons. The coupling constants between the pyrrolidine ring protons will be critical in confirming the cis or trans stereochemistry.
-
-
¹³C NMR:
-
Acquire a ¹³C NMR spectrum.
-
Expected Signals: Identify the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the pyrrolidine ring.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform these experiments to assign all proton and carbon signals unambiguously and to confirm the connectivity of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Methodology:
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis:
-
Infuse the sample into the mass spectrometer.
-
Expected Result: Observe the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of the free base (C₁₂H₁₄N₂O₃S). For this molecule, the expected monoisotopic mass is approximately 266.0756.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of the sample.
Methodology:
-
Rationale: Chiral HPLC is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
System: An HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a good starting point for method development.
-
Mobile Phase Development:
-
Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).
-
Add a small amount of an acidic or basic modifier to improve peak shape and resolution (e.g., 0.1% trifluoroacetic acid for an acidic compound or 0.1% diethylamine for a basic compound).
-
Optimize the ratio of hexane to the polar modifier to achieve baseline separation of the enantiomers.
-
-
Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm or 298 nm).
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Data Presentation
While specific experimental data for this enantiomer is not publicly available, the following table summarizes the expected key analytical data points.
| Parameter | Expected Value/Observation |
| ¹H NMR | Complex multiplet signals for pyrrolidine protons, distinct aromatic proton signals, and exchangeable amide/amine/acid protons. |
| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons consistent with the structure. |
| HRMS (ESI+) | [M+H]⁺ at m/z ≈ 266.0756 |
| Chiral HPLC | Two well-resolved peaks corresponding to the two enantiomers on a suitable chiral stationary phase. |
The Importance of Enantiomeric Control in Drug Development
The presence of the incorrect enantiomer of a key synthetic intermediate can lead to the formation of the corresponding diastereomer of the final drug product. In the case of Ertapenem, this could result in a final API with reduced efficacy or an altered safety profile. Regulatory agencies, such as the FDA and EMA, have stringent guidelines for the control of impurities in new drug substances.
Caption: Logical Flow of Impurity Impact.
Therefore, the availability of a well-characterized reference standard for the Ertapenem Side Chain Enantiomer 2 HCl is not just a matter of analytical convenience; it is a fundamental requirement for:
-
Method Development and Validation: To develop and validate analytical methods capable of separating and quantifying this impurity.
-
Routine Quality Control: To test batches of the Ertapenem side chain intermediate and the final Ertapenem API for enantiomeric purity.
-
Forced Degradation Studies: To understand the degradation pathways of Ertapenem and to ensure that the analytical methods are stability-indicating.
Conclusion
The Ertapenem Side Chain Enantiomer 2 HCl is a critical process-related impurity in the synthesis of Ertapenem. A thorough understanding of its chemical structure, synthesis, and analysis is essential for any scientist or professional involved in the development, manufacturing, or quality control of this important antibiotic. The use of a well-characterized reference standard for this enantiomer, in conjunction with robust and validated analytical methods, is a cornerstone of ensuring the quality, safety, and efficacy of Ertapenem.
References
-
PubChem. Ertapenem Side Chain Enantiomer 2 HCl. National Center for Biotechnology Information. [Link]
-
Axios Research. Ertapenem Side Chain Enantiomer 2 HCl. [Link]
- Google Patents. CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains.
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Alffenaar, J. W. C., et al. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(7), 4078–4083. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
ResearchGate. (2018). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

